REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([C:7]([F:10])([F:9])[F:8])=[N:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O>C1C=CC=CC=1>[Br:11][CH2:1][C:2]1[S:6][C:5]([C:7]([F:10])([F:9])[F:8])=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
CC1=CN=C(S1)C(F)(F)F
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiated with a 250 Watt sun lamp
|
Type
|
CUSTOM
|
Details
|
rose from 25° to 40° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CN=C(S1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |